Dodecanamide, N,N'-1,4-butanediylbis-
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Overview
Description
Dodecanamide, N,N’-1,4-butanediylbis- is a chemical compound with the molecular formula C28H56N2O2. It is also known by other names such as dodecanoic acid (4-dodecanoylaminobutyl)amide and N-(4-dodecanamidobutyl)dodecanamide . This compound is characterized by its long carbon chains and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-1,4-butanediylbis- typically involves the reaction of dodecanoic acid with 1,4-diaminobutane. The reaction proceeds through the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 1,4-diaminobutane . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Dodecanamide, N,N’-1,4-butanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Dodecanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Dodecanamide, N,N’-1,4-butanediylbis- exerts its effects involves the inhibition of specific proteins and pathways. For instance, it has been shown to inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis by regulating the expression of the DC-STAMP osteoclast fusion protein . This regulation occurs through the attenuation of Pin1 protein reduction, which is crucial for osteoclast differentiation .
Comparison with Similar Compounds
Similar Compounds
- Dodecanoic acid (4-dodecanoylaminobutyl)amide
- N-(4-dodecanamidobutyl)dodecanamide
- N,N’-1,4-Butanediyldidodecanamide
Uniqueness
Dodecanamide, N,N’-1,4-butanediylbis- is unique due to its dual amide functional groups and long carbon chains, which confer specific chemical properties and biological activities. Its ability to inhibit osteoclast differentiation sets it apart from other similar compounds, making it a valuable molecule in medical research .
Properties
CAS No. |
89927-57-1 |
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Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[4-(dodecanoylamino)butyl]dodecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-23-27(31)29-25-21-22-26-30-28(32)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
KZQHQIRJBSMADC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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